

Application Notes and Protocols for DBCO-C3-Acid Oligonucleotide Conjugation

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Compound of Interest

Compound Name: DBCO-C3-Acid

Cat. No.: B3090160

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for conjugating oligonucleotides using **DBCO-C3-Acid**. This technique is central to the development of advanced diagnostics, targeted therapeutics, and innovative research tools. The protocols leverage the highly efficient and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

Introduction

DBCO-C3-Acid (Dibenzocyclooctyne-C3-Acid) is a bifunctional linker that contains a strained alkyne (DBCO) and a carboxylic acid. The DBCO group reacts with azide-functionalized molecules through SPAAC, a rapid and bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.^{[1][2]} The carboxylic acid moiety allows for the covalent attachment of the DBCO linker to amine-modified oligonucleotides via a stable amide bond.

This two-step conjugation strategy is widely employed to label oligonucleotides with a variety of molecules, including fluorescent dyes, peptides, proteins, and nanoparticles, for a broad range of applications.^{[2][3]}

Key Advantages of DBCO-Mediated Conjugation:

- **Biocompatibility:** The absence of a copper catalyst makes this method suitable for use in living cells and organisms.[2]
- **High Specificity:** The DBCO group selectively reacts with azides, minimizing off-target reactions with other functional groups present in biological systems.[2][4]
- **Fast Reaction Kinetics:** The inherent ring strain of the DBCO moiety accelerates the cycloaddition reaction, leading to high conjugation efficiencies even at low concentrations.[2]
- **Stability:** The resulting triazole linkage is highly stable under physiological conditions.[5]

Principle of the Method

The conjugation process involves two primary steps:

- **Activation of **DBCO-C3-Acid** and Amide Bond Formation:** The carboxylic acid of **DBCO-C3-Acid** is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated linker then readily reacts with a primary amine on a modified oligonucleotide (e.g., at the 5' or 3' terminus) to form a stable amide bond.
- **Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):** The DBCO-functionalized oligonucleotide is then reacted with an azide-containing molecule of interest. The strained alkyne of the DBCO group undergoes a [3+2] cycloaddition with the azide, forming a stable triazole linkage.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the **DBCO-C3-Acid** oligo conjugation process.

Table 1: Recommended Reagent Concentrations and Molar Ratios

Reagent/Parameter	Recommended Concentration	Molar Ratio (vs. Oligo)	Notes
Amino-Modified Oligonucleotide	1-5 mM	1x	Higher concentrations can improve reaction efficiency.
DBCO-C3-Acid NHS Ester	10 mM stock in anhydrous DMSO	5-20x excess	A molar excess drives the amidation reaction to completion. [5] [7]
Azide-Modified Molecule	Dependent on application	2-4x excess	An excess of the azide molecule ensures complete conjugation of the DBCO-oligo. [5]

Table 2: Optimized Reaction Conditions

Step	Parameter	Recommended Condition	Notes
Amidation	pH	7.0 - 9.0	pH 8.5-9.0 is often optimal for NHS ester reactions with primary amines.[8]
Temperature	Room Temperature	-	
Incubation Time	2-4 hours or overnight	Longer incubation times can increase yield.[8]	
SPAAC	pH	7.0 - 8.5	Reaction proceeds well at physiological pH.
Temperature	4°C - 37°C	Reaction is efficient across a range of temperatures.[9]	
Incubation Time	2-17 hours	Reaction time depends on the specific azide and DBCO reagents.[8]	

Table 3: Purification and Quality Control

Method	Purpose	Key Metrics
Desalting (e.g., Gel Filtration)	Removal of unreacted NHS ester and byproducts	-
Reverse-Phase HPLC	High-purity separation of conjugated and unconjugated oligos	Purity typically $\geq 95\%$
Mass Spectrometry	Confirmation of successful conjugation and product identity	Observed mass should match the expected mass of the conjugate.
UV-Vis Spectroscopy (260 nm)	Quantification of oligonucleotide concentration	-

Experimental Protocols

Protocol 1: Preparation of DBCO-Functionalized Oligonucleotide

This protocol describes the conjugation of **DBCO-C3-Acid** to an amine-modified oligonucleotide.

Materials:

- Amino-modified oligonucleotide
- **DBCO-C3-Acid**
- N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Desalting columns

Procedure:

- Preparation of DBCO-NHS Ester (in situ):
 - Dissolve **DBCO-C3-Acid** in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
 - Add 1.2 equivalents of DSC or a mixture of 1.5 equivalents of EDC and 1.5 equivalents of NHS to the **DBCO-C3-Acid** solution.
 - Incubate at room temperature for 1 hour with gentle mixing to activate the carboxylic acid.
- Oligonucleotide Preparation:
 - Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the activated DBCO-NHS ester solution to the oligonucleotide solution.
 - Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C.
- Purification:
 - Remove the unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
 - For higher purity, the DBCO-functionalized oligonucleotide can be purified by reverse-phase HPLC. The increased hydrophobicity of the DBCO group will result in a longer retention time compared to the unconjugated oligonucleotide.[\[10\]](#)
- Quantification and Storage:
 - Determine the concentration of the purified DBCO-oligonucleotide by measuring its absorbance at 260 nm.[\[11\]](#)

- Store the lyophilized or dissolved DBCO-oligonucleotide at -20°C.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized oligonucleotide and an azide-containing molecule.

Materials:

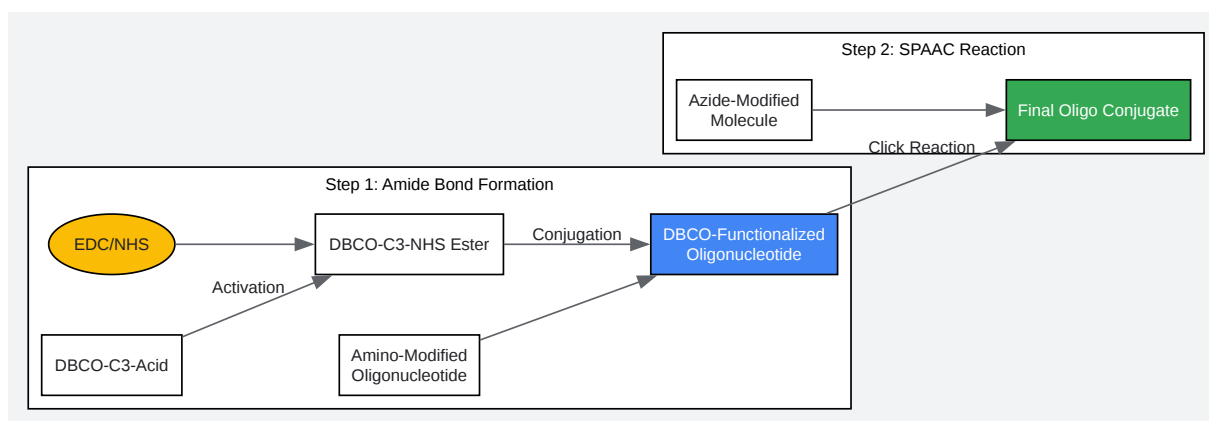
- Purified DBCO-functionalized oligonucleotide
- Azide-modified molecule of interest
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

- Reaction Setup:
 - Dissolve the DBCO-functionalized oligonucleotide and the azide-modified molecule in the reaction buffer.
 - In a microcentrifuge tube, mix the DBCO-oligonucleotide with a 2- to 4-fold molar excess of the azide-modified molecule.[\[5\]](#)
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-17 hours or at 4°C overnight. The optimal incubation time can vary depending on the reactivity of the specific azide.[\[8\]](#)
- Purification of the Final Conjugate:
 - Purify the final oligonucleotide conjugate to remove any unreacted azide-modified molecule. The purification method will depend on the properties of the conjugated molecule and may include desalting, HPLC, or other chromatographic techniques like ion-exchange or mixed-mode chromatography.[\[12\]](#)

- Analysis and Validation:
 - Confirm the successful conjugation by mass spectrometry.
 - The final conjugate can be further analyzed by SDS-PAGE (if conjugated to a protein) or other relevant analytical methods.

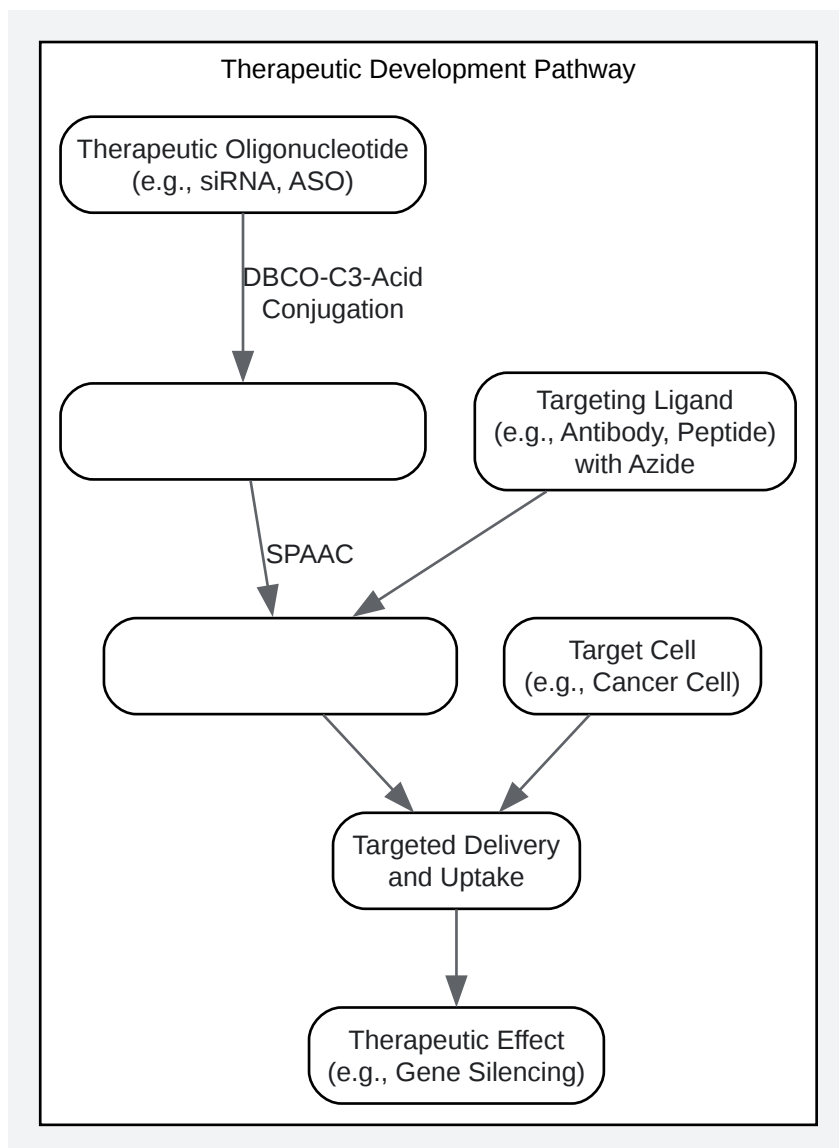
Mandatory Visualizations



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Caption: Experimental workflow for **DBCO-C3-Acid** oligo conjugation.

Caption: Chemical principle of SPAAC for oligo conjugation.



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Caption: Logical pathway for developing targeted oligo therapeutics.

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